(2E)-1-(2-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(2-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and environmental science.
Scientific Research Applications
Photosensitive Protecting Groups
Recent developments in the use of photosensitive protecting groups, including 3-nitrophenyl derivatives, have shown promise in synthetic chemistry. These groups are instrumental in controlled synthesis, where light is used to remove the protecting group and proceed with the reaction. This methodology is particularly valuable in the synthesis of complex molecules, where selective activation or deactivation of functional groups is required (Amit, Zehavi, & Patchornik, 1974).
Nitrated Phenols in the Atmosphere
Nitrated phenols, including 3-nitrophenyl derivatives, have been extensively studied for their occurrence and behavior in the atmosphere. These compounds are formed through various processes, including combustion and secondary atmospheric reactions. Their environmental impact, particularly in terms of air quality and potential health effects, is a significant area of research. Techniques like HPLC and GC-MS are commonly used for their analysis (Harrison et al., 2005).
Green Chemistry in Synthesis
The synthesis of organic compounds, such as 2-Fluoro-4-bromobiphenyl, often involves intermediates related to (2E)-1-(2-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one. Research in green chemistry aims to develop more environmentally friendly and sustainable synthetic methods. This includes minimizing the use of hazardous substances and improving the efficiency of chemical processes (Qiu et al., 2009).
Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) are used in the degradation of persistent organic pollutants in water. The understanding of degradation pathways and by-products formed during AOPs, including those involving nitrophenyl compounds, is crucial for assessing the effectiveness and safety of these treatment methods. Research focuses on optimizing these processes to minimize harmful by-products and enhance the degradation of target compounds (Qutob et al., 2022).
Methane Mitigation in Agriculture
The compound 3-Nitrooxypropanol, related to nitrophenyl derivatives, is highlighted for its role in reducing methane emissions in ruminants, contributing to more sustainable farming practices. This compound inhibits a key enzyme in the methanogenesis pathway, demonstrating the potential of chemical interventions in reducing greenhouse gas emissions from agriculture (Marco-Contelles, 2023).
properties
IUPAC Name |
(E)-1-(2-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-12-5-2-3-8-15(12)16(18)10-9-13-6-4-7-14(11-13)17(19)20/h2-11H,1H3/b10-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEXWGXSQOIHEP-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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